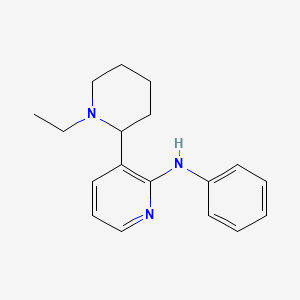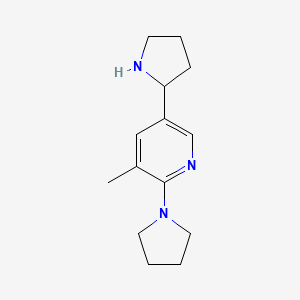
4-Methyl-5-(1-methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Méthyl-5-(1-méthylpipéridin-2-yl)-2-(pyrrolidin-1-yl)pyridine est un composé organique synthétique appartenant à la classe des composés hétérocycliques. Ces composés sont caractérisés par la présence d’une structure cyclique contenant au moins un atome autre que le carbone, tel que l’azote, l’oxygène ou le soufre. La structure du composé comprend un cycle pyridine substitué par des groupes méthyle, pipéridinyle et pyrrolidinyle, ce qui peut conférer des propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-Méthyl-5-(1-méthylpipéridin-2-yl)-2-(pyrrolidin-1-yl)pyridine implique généralement des réactions organiques en plusieurs étapes. Une approche courante peut inclure :
Formation du cycle pyridine : En commençant par un précurseur approprié, tel qu’une pyridine substituée, le cycle peut être construit par des réactions de cyclisation.
Réactions de substitution : L’introduction des groupes méthyle, pipéridinyle et pyrrolidinyle peut être réalisée par substitution nucléophile ou d’autres réactions appropriées.
Conditions réactionnelles : Ces réactions nécessitent souvent des catalyseurs, des solvants et des conditions de température spécifiques pour se dérouler efficacement.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure :
Mise à l’échelle des réactions : Utilisation de réacteurs plus grands et de techniques de flux continu.
Purification : Utilisation de méthodes telles que la cristallisation, la distillation ou la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Méthyl-5-(1-méthylpipéridin-2-yl)-2-(pyrrolidin-1-yl)pyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier sa réactivité.
Réduction : Les réactions de réduction peuvent modifier la structure du composé, affectant potentiellement son activité biologique.
Substitution : Les réactions de substitution nucléophile ou électrophile peuvent introduire de nouveaux substituants ou remplacer ceux existants.
Réactifs et conditions courants
Agents oxydants : tels que le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs : tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Catalyseurs : Des catalyseurs de métaux de transition comme le palladium ou le platine peuvent être utilisés dans certaines réactions.
Principaux produits formés
Les produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire un dérivé cétone ou aldéhyde, tandis que la substitution peut introduire de nouveaux groupes alkyle ou aryle.
Applications De Recherche Scientifique
Chimie : En tant que brique de construction pour synthétiser des molécules plus complexes.
Biologie : Enquête sur ses effets sur les systèmes biologiques, tels que l’inhibition enzymatique ou la liaison aux récepteurs.
Médecine : Exploration de son potentiel en tant qu’agent thérapeutique pour le traitement de maladies spécifiques.
Industrie : Utilisation de ses propriétés uniques en science des matériaux ou en tant que catalyseur dans les réactions chimiques.
Mécanisme D'action
Le mécanisme par lequel la 4-Méthyl-5-(1-méthylpipéridin-2-yl)-2-(pyrrolidin-1-yl)pyridine exerce ses effets dépendrait de son interaction avec les cibles moléculaires. Cela pourrait impliquer :
Liaison aux récepteurs : Modulation de l’activité de récepteurs spécifiques dans le corps.
Inhibition enzymatique : Inhibition de l’activité des enzymes impliquées dans les voies métaboliques.
Voies de transduction du signal : Affectation des voies de signalisation cellulaire pour modifier les réponses physiologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Méthyl-2-(pyrrolidin-1-yl)pyridine : Ne contient pas le groupe pipéridinyle, ce qui peut affecter sa réactivité et son activité biologique.
5-(1-Méthylpipéridin-2-yl)-2-(pyrrolidin-1-yl)pyridine : Ne contient pas le groupe méthyle, ce qui peut modifier ses propriétés chimiques.
4-Méthyl-5-(1-méthylpipéridin-2-yl)pyridine : Ne contient pas le groupe pyrrolidinyle, ce qui peut influer sur ses interactions avec les cibles biologiques.
Unicité
La présence des trois substituants (méthyle, pipéridinyle et pyrrolidinyle) dans la 4-Méthyl-5-(1-méthylpipéridin-2-yl)-2-(pyrrolidin-1-yl)pyridine peut conférer des propriétés chimiques et biologiques uniques, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C16H25N3 |
|---|---|
Poids moléculaire |
259.39 g/mol |
Nom IUPAC |
4-methyl-5-(1-methylpiperidin-2-yl)-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C16H25N3/c1-13-11-16(19-9-5-6-10-19)17-12-14(13)15-7-3-4-8-18(15)2/h11-12,15H,3-10H2,1-2H3 |
Clé InChI |
ZJOZHUVRZCOQGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C2CCCCN2C)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride](/img/structure/B11821155.png)

![2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B11821179.png)

![N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11821190.png)

amine](/img/structure/B11821205.png)
![rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B11821206.png)






